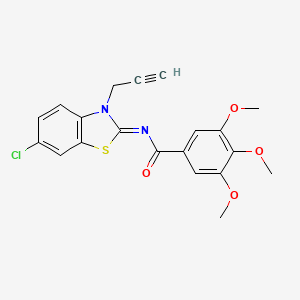

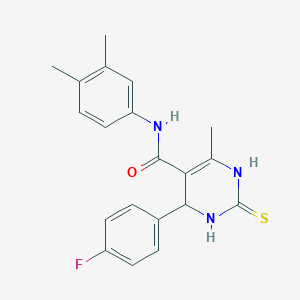

![molecular formula C19H22N4O3 B2749122 5-((2-甲氧基苯乙基)氨基)-1,3,6-三甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 942007-80-9](/img/structure/B2749122.png)

5-((2-甲氧基苯乙基)氨基)-1,3,6-三甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of similar compounds has been covered in various studies . For instance, one method involves heating 5-acetyl-4-aminopyrimidines with MeONa in BuOH, leading to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . The structure involves a pyrimidine ring linked to a benzene ring . The exact structure of “5-((2-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would need to be determined through further analysis.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the properties of pyrido[2,3-d]pyrimidines have been considered in detail in a recent review . The exact physical and chemical properties of “5-((2-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would need to be determined through further analysis.科学研究应用

合成与表征

对这一类化合物家族的研究通常探索新颖的合成途径和对其结构性质的表征。例如,源自维斯那金酮和凯林酮的新型苯并二呋喃基、三嗪、恶二氮杂卓和噻唑并嘧啶的合成展示了杂环化合物的多功能性。这些化合物已被检查其 COX-1/COX-2 抑制活性,展示了镇痛和抗炎特性 (Abu‐Hashem 等人,2020)。

生物活性

一些研究重点关注相关吡啶并[2,3-d]嘧啶化合物的生物活性。例如,由 8-甲基-2H-吡啶并[1,2-a]嘧啶-2,4(3H)-二酮合成的化合物显示出潜在的脲酶抑制活性。这突出了该化合物在解决与脲酶活性相关的疾病(如某些感染和溃疡)中的潜在应用 (Rauf 等人,2010)。

抗病毒和抗微生物应用

研究还发现了吡啶并[2,3-d]嘧啶衍生物的抗病毒和抗微生物潜力。例如,某些源自 5-氨基噻唑并[4,5-d]嘧啶-2,7(3H,6H)-二酮的无环核苷酸和无环核苷酸在体外对抗人类巨细胞病毒表现出显著活性,为新颖的抗病毒疗法提供了见解 (Revankar 等人,1998)。

光学和非线性光学 (NLO) 应用

基于嘧啶的双尿嘧啶衍生物的合成为其在光学和 NLO 器件制造中的应用开辟了道路。评估这些化合物线性及 NLO 特性的计算方法显示出有希望的结果,表明它们作为 NLO 器件应用候选物的效率 (Mohan 等人,2020)。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell proliferation .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This cytotoxicity is likely due to the compound’s ability to induce cell cycle arrest and apoptosis .

属性

IUPAC Name |

5-[2-(2-methoxyphenyl)ethylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-12-11-21-17-15(18(24)23(3)19(25)22(17)2)16(12)20-10-9-13-7-5-6-8-14(13)26-4/h5-8,11H,9-10H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDVZJWOFMRTGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NCCC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

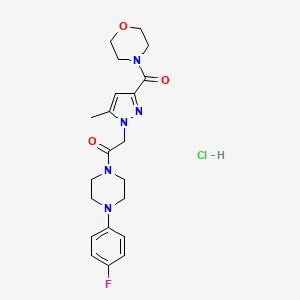

![5-benzyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2749050.png)

![3,3-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]butanamide](/img/structure/B2749053.png)

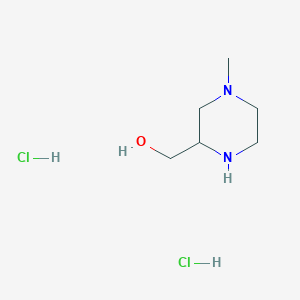

![Spiro[3.3]heptane-1,3-diamine;dihydrochloride](/img/structure/B2749054.png)

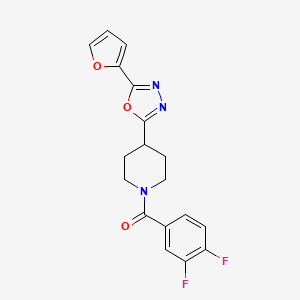

![N-(2,6-difluorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2749059.png)

![2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2749060.png)

![N-(furan-2-ylmethyl)-3-(isopropylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2749061.png)

![11-Cyclopropyl-13-phenyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile](/img/structure/B2749062.png)